molecular formula C13H16N2O4 B229199 2-(Cyclohexylamino)-5-nitrobenzoic acid CAS No. 66380-72-1

2-(Cyclohexylamino)-5-nitrobenzoic acid

Cat. No.: B229199
CAS No.: 66380-72-1
M. Wt: 264.28 g/mol
InChI Key: JIBFWXYFXWPTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylamino)-5-nitrobenzoic acid is an organic compound that belongs to the class of aminobenzoic acids It contains a cyclohexylamino group attached to a benzoic acid moiety with a nitro substituent at the 5-position

Mechanism of Action

Target of Action

The primary target of 2-(Cyclohexylamino)-5-nitrobenzoic acid is the Serine/threonine-protein kinase Chk1 in humans . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, this compound is used as a buffer in specific biological processes, indicating that its efficacy and stability could be influenced by pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylamino)-5-nitrobenzoic acid typically involves the nitration of benzoic acid derivatives followed by amination. One common method includes the nitration of 2-amino benzoic acid to introduce the nitro group at the 5-position. This is followed by the reaction with cyclohexylamine to form the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and mild heating for the amination step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexylamino)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-(Cyclohexylamino)-5-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylamino)-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

    2-(Cyclohexylamino)benzoic acid: Lacks the nitro group, which affects its reactivity and biological activity.

    5-Nitroanthranilic acid: Contains a nitro group but lacks the cyclohexylamino group, leading to different chemical and biological properties.

Uniqueness: 2-(Cyclohexylamino)-5-nitrobenzoic acid is unique due to the presence of both the cyclohexylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(cyclohexylamino)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBFWXYFXWPTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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